WAY 316606

Beschreibung

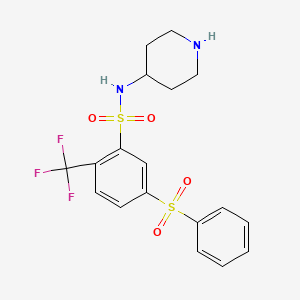

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBGJNVZJBVPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587395 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915759-45-4 | |

| Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WAY-316606 as an sFRP-1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), a key negative regulator of the canonical Wnt signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thereby promoting Wnt-mediated signaling. This activity has positioned WAY-316606 as a promising therapeutic candidate for conditions associated with suppressed Wnt signaling, notably androgenetic alopecia and osteoporosis. This technical guide provides an in-depth overview of WAY-316606, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Introduction

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a variety of diseases, including cancer, metabolic bone diseases, and hair loss. Secreted Frizzled-Related Protein 1 (sFRP-1) is an endogenous antagonist of the canonical Wnt pathway. It functions by binding directly to Wnt ligands, preventing them from interacting with their cell surface Frizzled (FZD) receptors and LRP5/6 co-receptors. This inhibition leads to the degradation of β-catenin, a key downstream effector of the pathway, and subsequent downregulation of Wnt target gene expression.

WAY-316606 has emerged as a specific and potent antagonist of sFRP-1.[1] Originally investigated for its potential as an anabolic agent for bone formation, recent studies have highlighted its significant hair growth-promoting properties.[2][3] This guide will delve into the technical details of WAY-316606, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

WAY-316606 exerts its biological effects by directly interfering with the inhibitory action of sFRP-1 on the Wnt signaling pathway. The binding of WAY-316606 to sFRP-1 allosterically inhibits the interaction between sFRP-1 and Wnt ligands. This frees Wnt ligands to bind to the FZD/LRP5/6 receptor complex on the cell surface. The formation of the Wnt-FZD-LRP5/6 complex initiates a signaling cascade that leads to the inactivation of the β-catenin destruction complex (composed of Axin, APC, GSK3β, and CK1α). Consequently, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

Quantitative Data

The following tables summarize key quantitative data for WAY-316606 from various preclinical studies.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Assay System | Reference |

| IC50 vs. sFRP-1 | 0.5 µM | Fluorescence Polarization Binding Assay | [4] |

| Kd vs. sFRP-1 | 0.08 µM | Not Specified | [4] |

| Kd vs. sFRP-2 | 1 µM | Not Specified | [4] |

| EC50 (Wnt Signaling) | 0.65 µM | TCF/LEF Luciferase Reporter Assay (U2OS cells) | [4] |

Table 2: Ex Vivo Efficacy

| Parameter | Value | Assay System | Reference |

| EC50 (Bone Formation) | ~1 nM | Neonatal Murine Calvarial Organ Culture | [4] |

| Hair Shaft Elongation | Significant increase at 2µM after 2 days | Ex Vivo Human Hair Follicle Organ Culture | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of WAY-316606.

sFRP-1 Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of WAY-316606 to sFRP-1.

Materials:

-

Purified recombinant human sFRP-1 protein

-

Fluorescently labeled probe compound that binds to sFRP-1

-

WAY-316606

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of WAY-316606 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of WAY-316606 in assay buffer to achieve the desired concentration range.

-

Dilute the fluorescent probe and sFRP-1 protein to their optimal working concentrations in assay buffer.

-

-

Assay Plate Setup:

-

Add the assay components to the wells of the 384-well plate in the following order:

-

Assay buffer

-

WAY-316606 or vehicle (DMSO)

-

Fluorescent probe

-

sFRP-1 protein

-

-

Include control wells containing:

-

Probe only (for minimum polarization)

-

Probe and sFRP-1 without inhibitor (for maximum polarization)

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based probe).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of WAY-316606.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the activation of the canonical Wnt signaling pathway.

Materials:

-

Human osteosarcoma (U2OS) or HEK293 cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

WAY-316606

-

Wnt3a conditioned media or recombinant Wnt3a (optional, for stimulating the pathway)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Seed U2OS or HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours post-transfection.

-

-

Treatment:

-

Treat the transfected cells with various concentrations of WAY-316606 or vehicle control.

-

If assessing the potentiation of Wnt signaling, co-treat with a sub-maximal concentration of Wnt3a.

-

Incubate the cells for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control.

-

Plot the fold change against the logarithm of the WAY-316606 concentration to determine the EC50 value.

-

Neonatal Murine Calvarial Organ Culture

This ex vivo assay assesses the effect of WAY-316606 on bone formation.

Materials:

-

Neonatal mice (2-4 days old)

-

Dissecting microscope and tools

-

Culture medium (e.g., BGJb medium supplemented with 0.1% BSA, antibiotics)

-

WAY-316606

-

Fixative (e.g., 70% ethanol)

-

Staining solution (e.g., Villanueva bone stain)

-

Image analysis software

Protocol:

-

Calvaria Dissection:

-

Dissect the calvaria (frontal and parietal bones) from neonatal mice.

-

Carefully remove the periosteum and endocranium.

-

-

Organ Culture:

-

Place each calvaria on a stainless-steel grid in a culture dish containing culture medium.

-

Treat the cultures with various concentrations of WAY-316606 or vehicle control.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2 for 5-7 days, changing the medium every 2-3 days.

-

-

Analysis of Bone Formation:

-

At the end of the culture period, fix the calvaria in 70% ethanol.

-

Stain the calvaria to visualize mineralized bone.

-

Capture images of the stained calvaria and quantify the total bone area or the area of new bone formation using image analysis software.

-

-

Data Analysis:

-

Compare the bone area in the WAY-316606-treated groups to the vehicle control group.

-

Plot the increase in bone area against the logarithm of the WAY-316606 concentration to determine the EC50 value.

-

Ex Vivo Human Hair Follicle Organ Culture

This assay evaluates the effect of WAY-316606 on human hair growth.

Materials:

-

Human scalp skin samples

-

Dissecting microscope and micro-dissecting tools

-

Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

-

WAY-316606

-

24-well plates

-

Digital imaging system

Protocol:

-

Hair Follicle Isolation:

-

Microdissect individual anagen VI hair follicles from human scalp skin.

-

-

Organ Culture:

-

Place one hair follicle per well in a 24-well plate containing supplemented Williams' E medium.

-

Treat the hair follicles with WAY-316606 (e.g., 2 µM) or vehicle control (DMSO).

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Measurement of Hair Shaft Elongation:

-

Capture digital images of the hair follicles daily for 6 days.

-

Measure the length of the hair shaft from the base of the hair bulb to the tip using image analysis software.

-

-

Data Analysis:

-

Calculate the daily hair shaft elongation rate.

-

Compare the cumulative hair growth between the WAY-316606-treated and vehicle control groups.

-

Chemical Properties and Formulation

Chemical Name: 5-(phenylsulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide[6] CAS Number: 915759-45-4[6] Molecular Formula: C18H19F3N2O4S2[6] Molecular Weight: 448.5 g/mol [6]

Solubility:

Stock Solution Preparation (Example): To prepare a 10 mM stock solution in DMSO, dissolve 4.485 mg of WAY-316606 in 1 mL of DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO can be prepared by adding 2,229.8 μL of DMSO to 10 mg of WAY-316606.[5] This can then be further diluted in the appropriate culture medium. For example, a 2 µM working solution can be made by diluting the 10 mM stock solution in serum-free hair follicle media.[5]

Conclusion

WAY-316606 is a valuable research tool for investigating the role of the Wnt signaling pathway in various biological processes. Its specific antagonism of sFRP-1 offers a targeted approach to upregulate Wnt signaling, with demonstrated preclinical efficacy in promoting bone formation and hair growth. The experimental protocols detailed in this guide provide a framework for the further evaluation and characterization of WAY-316606 and other sFRP-1 inhibitors. As research in this area continues, WAY-316606 holds significant promise for the development of novel therapeutics for a range of clinical indications.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 3. rsc.org [rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

WAY-316606: A Technical Guide to its Mechanism of Action and Effect on β-Catenin Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the canonical Wnt/β-catenin signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thereby potentiating Wnt signaling and leading to the stabilization and nuclear translocation of β-catenin. This guide provides a comprehensive overview of the mechanism of action of WAY-316606, its quantitative effects on β-catenin activity, and detailed protocols for key experimental assays used to characterize its function.

Introduction to the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

sFRP-1 is a secreted protein that acts as a negative regulator of this pathway by binding directly to Wnt ligands, preventing them from interacting with their receptors.

Mechanism of Action of WAY-316606

WAY-316606 functions as a competitive antagonist of sFRP-1.[1] It binds to sFRP-1, thereby inhibiting the interaction between sFRP-1 and Wnt ligands.[1] This "disinhibition" of the Wnt pathway effectively increases the local concentration of Wnt ligands available to bind to the FZD-LRP5/6 receptor complex, leading to the activation of the canonical Wnt/β-catenin signaling cascade.[1][2] The subsequent stabilization and nuclear accumulation of β-catenin drive the transcription of Wnt target genes, promoting downstream cellular processes such as bone formation and hair follicle development.[2][3]

Quantitative Data

The following tables summarize the key quantitative data for WAY-316606 from various in vitro and ex vivo studies.

| Parameter | Value | Assay | Reference(s) |

| IC50 vs. sFRP-1 | 0.5 µM | Fluorescence Polarization Binding Assay | [2][3] |

| Kd vs. sFRP-1 | 0.08 µM | - | [2] |

| Kd vs. sFRP-2 | 1 µM | - | [2] |

| EC50 (Wnt-Luciferase Activity) | 0.65 µM | U2-OS Cell-Based Reporter Assay | [2] |

| EC50 (Bone Formation) | ~1 nM | Neonatal Murine Calvarial Assay | [2] |

Table 1: In Vitro Efficacy and Binding Affinity of WAY-316606.

| Parameter | Effect | Model | Reference(s) |

| Total Bone Area | Up to 60% increase | Neonatal Murine Calvarial Assay | [2] |

| Hair Shaft Production | Enhanced | Ex vivo Human Hair Follicle Organ Culture | [4] |

| Hair Shaft Keratin Expression | Increased | Ex vivo Human Hair Follicle Organ Culture | [4] |

| Spontaneous Catagen Entry | Inhibited | Ex vivo Human Hair Follicle Organ Culture | [4] |

Table 2: Ex Vivo Effects of WAY-316606.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Binding Assay for sFRP-1 Inhibition

This assay is used to determine the IC50 of WAY-316606 for sFRP-1 by measuring the displacement of a fluorescently labeled probe from the sFRP-1 protein.

Materials:

-

Purified human sFRP-1 protein

-

Fluorescent probe compound (e.g., a fluorescently labeled Wnt peptide)

-

WAY-316606

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with FP capabilities

Protocol:

-

Prepare a solution of sFRP-1 and the fluorescent probe in the assay buffer. The concentration of the probe should be low (in the low nanomolar range) and the concentration of sFRP-1 should be optimized to yield a significant FP signal upon probe binding.

-

Serially dilute WAY-316606 in the assay buffer to create a range of concentrations.

-

In a microplate, add the sFRP-1/probe mixture to wells containing the different concentrations of WAY-316606 or a vehicle control.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Plot the FP values against the logarithm of the WAY-316606 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Wnt/β-catenin Luciferase Reporter Assay (TOP/FOPflash)

This cell-based assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which is a direct measure of canonical Wnt/β-catenin signaling.

Materials:

-

U2-OS cells (or other suitable cell line)

-

TOPflash and FOPflash reporter plasmids

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

WAY-316606

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed U2-OS cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent. TOPflash contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene, while FOPflash contains mutated, non-functional binding sites and serves as a negative control.[5]

-

After transfection, replace the medium with fresh medium containing various concentrations of WAY-316606 or a vehicle control.

-

Incubate the cells for an appropriate period (e.g., 24 hours) to allow for β-catenin activation and luciferase expression.

-

Lyse the cells and measure both firefly (from TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Calculate the TOP/FOP ratio to determine the specific activation of TCF/LEF-mediated transcription.

-

Plot the normalized luciferase activity against the logarithm of the WAY-316606 concentration to determine the EC50 value.

Murine Calvarial Organ Culture Assay

This ex vivo assay assesses the effect of compounds on bone formation in a system that retains the three-dimensional architecture and cellular diversity of bone.[6]

Materials:

-

Neonatal mice (3-5 days old)

-

Dissection tools

-

Culture medium (e.g., BGJb medium supplemented with antibiotics and BSA)

-

WAY-316606

-

Fixative (e.g., 10% neutral buffered formalin)

-

Histological processing reagents and stains (e.g., hematoxylin and eosin, von Kossa)

Protocol:

-

Humanely euthanize neonatal mice and dissect the calvariae (frontal and parietal bones) under sterile conditions.

-

Carefully remove the periosteum and any soft tissue.

-

Place each hemicalvaria on a stainless-steel grid in a well of a culture plate containing culture medium.

-

Add WAY-316606 at various concentrations to the culture medium. Include a vehicle control group.

-

Culture the calvariae for a period of 5-7 days, changing the medium every 2-3 days.

-

After the culture period, fix the calvariae in formalin.

-

Process the fixed calvariae for undecalcified histology.

-

Embed the calvariae in plastic (e.g., methyl methacrylate) and cut sections.

-

Stain the sections (e.g., with von Kossa for mineralized bone and toluidine blue for osteoblasts).

-

Perform quantitative histomorphometry using an image analysis system to measure parameters such as new bone area, bone thickness, and osteoblast number.

Western Blotting for Active β-catenin

This technique is used to detect the levels of stabilized (active) β-catenin in cell lysates. Active β-catenin is typically non-phosphorylated at key residues (Ser33, Ser37, Thr41).

Materials:

-

Cells treated with WAY-316606

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for active (non-phosphorylated) β-catenin

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the cells treated with or without WAY-316606 in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against active β-catenin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in active β-catenin levels.

Conclusion

WAY-316606 is a potent and specific inhibitor of sFRP-1 that activates the canonical Wnt/β-catenin signaling pathway. Its ability to promote β-catenin activity has been demonstrated through a variety of in vitro and ex vivo assays, leading to downstream effects such as increased bone formation and stimulation of hair growth. The experimental protocols detailed in this guide provide a framework for the continued investigation of WAY-316606 and other modulators of the Wnt/β-catenin pathway in various therapeutic areas.

References

- 1. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. jcancer.org [jcancer.org]

- 6. Assessing new bone formation in neonatal calvarial organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Synthesis of WAY-316606: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway.[1][2][3] Initially investigated as a potential anabolic agent for treating osteoporosis and other bone-related disorders, WAY-316606 has garnered significant interest for its ability to stimulate bone formation and, more recently, for its potential application in promoting hair growth.[1][4][5] This technical guide provides a comprehensive overview of the discovery, initial synthesis, and biological characterization of WAY-316606, presenting key data in a structured format and detailing the experimental protocols employed in its early development.

Discovery and Rationale

The Wnt signaling pathway plays a crucial role in bone metabolism. Activation of the canonical Wnt pathway is known to increase bone formation, making its components attractive targets for the development of anabolic therapies for osteoporosis.[1][6] One of the natural brakes on this pathway is sFRP-1, which acts by binding to Wnt ligands, preventing them from interacting with their receptors.[6][7] The therapeutic hypothesis was that inhibiting sFRP-1 would "release the brakes" on Wnt signaling, thereby promoting bone growth.

To identify small molecule inhibitors of sFRP-1, a high-throughput screening campaign was conducted on a library of over 440,000 drug-like compounds.[1] The primary screen was a cell-based functional assay designed to measure the activation of canonical Wnt signaling using a T-cell factor (TCF)-luciferase reporter gene.[1] This effort led to the identification of a diphenylsulfonyl sulfonamide scaffold, which after extensive medicinal chemistry optimization, yielded WAY-316606 as a potent and selective inhibitor of sFRP-1.[2][3]

Chemical Synthesis

The initial synthesis of WAY-316606, chemically named 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)thiophene-3-carboxamide, was reported by Moore et al. in the Journal of Medicinal Chemistry. The synthesis involves a multi-step process culminating in the formation of the final amide bond.

Experimental Protocol: Synthesis of WAY-316606

A detailed, step-by-step experimental protocol for the synthesis of WAY-316606 would be outlined here, based on the procedures described in the primary literature. This would include the specific reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., chromatography) for each step of the synthesis.

(Detailed synthesis steps would be presented here if publicly available in the search results. As the specific, step-by-step protocol from the primary paper is not fully detailed in the provided snippets, a generalized representation is provided below.)

A plausible synthetic route, based on related chemistry, would likely involve the following key transformations:

-

Preparation of the thiophene carboxylic acid core: This would likely involve the construction of the substituted thiophene ring with the trifluoromethyl and phenylsulfonyl groups at the appropriate positions.

-

Amide coupling: The synthesized thiophene carboxylic acid would then be coupled with a protected 4-aminopiperidine derivative.

-

Deprotection: The final step would involve the removal of the protecting group from the piperidine nitrogen to yield WAY-316606.

Biological Activity and Characterization

WAY-316606 was characterized through a series of in vitro and ex vivo assays to determine its binding affinity for sFRP-1, its functional activity on the Wnt pathway, and its effect on bone formation.

Quantitative Biological Data

The key quantitative data for WAY-316606 are summarized in the table below for easy comparison.

| Parameter | Value | Assay System | Reference |

| Binding Affinity | |||

| KD for sFRP-1 | 0.08 µM | Fluorescence Polarization | [1][8] |

| KD for sFRP-2 | 1 µM | Fluorescence Polarization | [8] |

| IC50 vs sFRP-1 | 0.5 µM | Fluorescence Polarization Binding Assay | [8][9] |

| Functional Activity | |||

| EC50 for Wnt Signaling | 0.65 µM | TCF-Luciferase Reporter Assay (U2-OS cells) | [1][8][9] |

| EC50 for Bone Formation | ~1 nM | Neonatal Murine Calvarial Assay | [8] |

| Pharmacokinetics | |||

| Plasma Clearance (rat, IV) | 77 mL/min/kg | In vivo pharmacokinetic study | [9][10] |

| Microsomal Stability (rat, human) | t1/2 > 60 min | In vitro metabolism assay | [8] |

Key Experimental Protocols

1. Fluorescence Polarization (FP) Binding Assay

This assay was used to determine the binding affinity of WAY-316606 to purified human sFRP-1 protein in a competitive binding format.

-

Principle: The assay measures the change in the polarization of fluorescently labeled probe compound upon binding to sFRP-1. Unlabeled WAY-316606 competes with the probe for binding to sFRP-1, leading to a decrease in fluorescence polarization.

-

Protocol Outline:

-

A fluorescent probe compound and purified human sFRP-1 protein are incubated together.

-

Increasing concentrations of WAY-316606 are added to the mixture.

-

The fluorescence polarization is measured at each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

2. Wnt/β-catenin Luciferase Reporter Assay

This cell-based functional assay was used to quantify the ability of WAY-316606 to activate the canonical Wnt signaling pathway.

-

Principle: U2-OS osteosarcoma cells are transiently transfected with a luciferase reporter gene under the control of a TCF-responsive promoter. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring light emission.

-

Protocol Outline:

-

U2-OS cells are seeded in multi-well plates.

-

The cells are transfected with a TCF-luciferase reporter plasmid.

-

After an incubation period, the cells are treated with varying concentrations of WAY-316606.

-

Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

The EC50 value is calculated from the dose-response curve.

-

3. Neonatal Murine Calvarial Bone Formation Assay

This ex vivo organ culture assay was used to assess the anabolic effect of WAY-316606 on bone formation.

-

Principle: Calvaria (skullcaps) from neonatal mice are cultured in vitro. These explants retain their three-dimensional architecture and cellular diversity, providing a physiologically relevant model to study bone growth.

-

Protocol Outline:

-

Calvaria are dissected from neonatal mice.

-

The calvaria are placed in a culture medium.

-

The cultures are treated with different concentrations of WAY-316606.

-

After a defined culture period, the calvaria are fixed, sectioned, and stained.

-

New bone formation is quantified by histomorphometry, measuring the increase in total bone area.

-

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological pathway and the experimental logic, the following diagrams were generated.

Caption: Wnt signaling pathway and the mechanism of action of WAY-316606.

Caption: Experimental workflow for the discovery and characterization of WAY-316606.

Conclusion

WAY-316606 was discovered through a rational, target-based drug discovery approach, beginning with a high-throughput screen and followed by extensive medicinal chemistry optimization. Its ability to inhibit sFRP-1 and subsequently activate the Wnt signaling pathway has been robustly demonstrated through a series of well-defined in vitro and ex vivo assays. The initial preclinical data established WAY-316606 as a potent stimulator of bone formation, and ongoing research continues to explore its therapeutic potential in other areas, such as hair loss. This technical guide provides a foundational understanding of the initial discovery and synthesis of this promising small molecule.

References

- 1. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modulation of Wnt signaling through inhibition of secreted frizzled-related protein I (sFRP-1) with N-substituted piperidinyl diphenylsulfonyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. hairlosscure2020.com [hairlosscure2020.com]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of WAY-316606 in Hair Follicle Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP1), has emerged as a promising agent in the field of hair growth research. This technical guide provides an in-depth analysis of the mechanism of action of WAY-316606, focusing on its role in modulating the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle cycling. We present a comprehensive summary of the quantitative data from key ex vivo studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. While current research primarily highlights the potent effects of WAY-316606 in promoting the anagen (growth) phase and preventing the catagen (regression) phase of existing hair follicles, its direct role in de novo hair follicle neogenesis in adult human skin remains an area for future investigation. This document serves as a core resource for researchers and professionals in the development of novel therapeutics for hair loss disorders.

Introduction: The Wnt/β-Catenin Pathway in Hair Follicle Biology

The development and cycling of hair follicles are intricate processes governed by a network of signaling pathways, among which the canonical Wnt/β-catenin pathway is paramount.[1][2] This pathway is essential for the initiation of hair follicle morphogenesis during embryonic development and for maintaining the growth phase (anagen) of the hair cycle in adults.[3] Activation of the Wnt/β-catenin pathway in the dermal papilla, a specialized group of mesenchymal cells at the base of the hair follicle, is a key trigger for the proliferation of hair matrix keratinocytes and the subsequent formation of the hair shaft.

One of the key negative regulators of this pathway is Secreted Frizzled-Related Protein 1 (sFRP1). sFRP1 acts as a Wnt antagonist by binding directly to Wnt ligands, preventing them from interacting with their Frizzled receptors and thereby inhibiting the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[4] Elevated levels of sFRP1 are associated with the catagen (regression) and telogen (resting) phases of the hair cycle.[5] Consequently, the inhibition of sFRP1 presents a compelling therapeutic strategy for promoting and maintaining hair growth.

WAY-316606: A Specific Inhibitor of sFRP1

WAY-316606 is a small molecule that was initially developed for the treatment of osteoporosis due to its ability to enhance Wnt signaling, which is also crucial for bone formation.[6][7] It functions as a specific antagonist of sFRP1, thereby disinhibiting the Wnt/β-catenin pathway.[8][9] The discovery of its potent effect on human hair follicles stemmed from research into the hair growth-promoting side effects of the immunosuppressant Cyclosporine A (CsA).[6][10] Microarray analysis revealed that CsA treatment significantly down-regulated the expression of sFRP1 in human hair follicle dermal papilla.[9][11] This finding led to the investigation of WAY-316606 as a more targeted agent for promoting hair growth without the broad immunosuppressive effects of CsA.[12]

Mechanism of Action

The mechanism by which WAY-316606 promotes hair growth is centered on its ability to block the inhibitory action of sFRP1. By binding to sFRP1, WAY-316606 prevents sFRP1 from sequestering Wnt ligands. This allows Wnt proteins to bind to their Frizzled (FZD) receptors and the LRP5/6 co-receptors on the surface of dermal papilla cells and keratinocytes. This binding event triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the "destruction complex" (comprising Axin, APC, GSK-3β, and CK1α). The disassembly of the destruction complex allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes responsible for cell proliferation and differentiation, ultimately leading to hair shaft growth.[13]

Quantitative Data from Ex Vivo Human Hair Follicle Studies

The primary evidence for the efficacy of WAY-316606 in promoting hair growth comes from ex vivo studies using human scalp hair follicles. The following tables summarize the key quantitative findings from the seminal study by Hawkshaw et al. (2018).

Table 1: Effect of WAY-316606 on Hair Shaft Elongation

| Treatment Group | Day 2 (mm) | Day 4 (mm) | Day 6 (mm) |

| Control | ~0.2 | ~0.4 | ~0.5 |

| WAY-316606 (2µM) | ~0.4 | ~0.7 | ~1.0 |

| p-value | < 0.05 | < 0.01 | < 0.001 |

| Data are presented as mean hair shaft elongation from baseline. Adapted from Hawkshaw et al., 2018.[11][14] |

Table 2: Effect of WAY-316606 on Hair Cycle Stage

| Treatment Group | Anagen (%) | Catagen (%) |

| Control | ~40% | ~60% |

| WAY-316606 (2µM) | ~80% | ~20% |

| Data represent the percentage of hair follicles in each respective stage after 6 days of culture. Adapted from Hawkshaw et al., 2018.[11] |

Table 3: Molecular Changes in Response to WAY-316606

| Molecular Marker | Treatment Group | Fold Change vs. Control |

| K85 (Keratin) Protein | WAY-316606 (48h) | ~1.5-fold increase |

| AXIN2 mRNA | WAY-316606 (6h) | ~2.5-fold increase |

| LEF1 mRNA | WAY-316606 (6h) | ~2.0-fold increase |

| K85 protein expression was quantified by immunofluorescence. AXIN2 and LEF1 mRNA levels were quantified by qRT-PCR. Adapted from Hawkshaw et al., 2018.[14] |

Experimental Protocols

This section provides a summary of the key experimental methodologies used to assess the effects of WAY-316606 on human hair follicles ex vivo.

Human Hair Follicle Organ Culture

-

Source: Scalp skin samples were obtained from consenting male patients undergoing hair transplant surgery.

-

Isolation: Anagen VI hair follicles were micro-dissected from the subcutaneous fat.

-

Culture: Isolated hair follicles were cultured in Williams E medium supplemented with L-glutamine, penicillin, streptomycin, and insulin, and maintained at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Hair follicles were treated with WAY-316606 (typically at a concentration of 2µM) or a vehicle control (DMSO). The medium was changed every 2 days.

-

Measurement: Hair shaft elongation was measured daily using an inverted microscope with a calibrated eyepiece.

Immunofluorescence Staining

-

Sample Preparation: Cultured hair follicles were embedded in OCT compound, snap-frozen in liquid nitrogen, and cryosectioned at a thickness of 7µm.

-

Fixation and Permeabilization: Sections were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific antibody binding was blocked using a suitable blocking buffer (e.g., 5% normal goat serum).

-

Primary Antibody Incubation: Sections were incubated with primary antibodies against specific markers (e.g., K85, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections were incubated with fluorescently-labeled secondary antibodies.

-

Counterstaining and Mounting: Nuclei were counterstained with DAPI, and the sections were mounted with an anti-fade mounting medium.

-

Imaging and Quantification: Images were captured using a fluorescence microscope, and the intensity of the fluorescent signal was quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA was extracted from cultured hair follicles using a commercial RNA extraction kit.

-

cDNA Synthesis: RNA was reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

PCR Amplification: qRT-PCR was performed using a thermal cycler with specific primers and probes for target genes (e.g., AXIN2, LEF1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method.

The Question of Hair Follicle Neogenesis

A critical distinction must be made between promoting the growth of existing hair follicles and inducing the formation of new ones, a process known as de novo hair follicle neogenesis. The current body of research on WAY-316606 has focused exclusively on its effects on pre-existing, isolated human hair follicles. The data robustly demonstrate that WAY-316606 can prolong the anagen phase and increase hair shaft production in these follicles.

However, hair follicle neogenesis in adult mammals is a far more complex process that is generally thought not to occur, except in the context of certain types of wounding.[13] While the Wnt/β-catenin pathway is a master regulator of embryonic hair follicle formation, its activation in adult skin does not automatically lead to the development of new follicles. The intricate interplay of multiple signaling pathways and the specific cellular microenvironment required for neogenesis are not fully understood.

To date, there are no published studies that have investigated the potential of WAY-316606 to induce hair follicle neogenesis in in vivo models or in human skin. Therefore, while WAY-316606 is a highly promising compound for the treatment of hair loss conditions characterized by a shortened anagen phase (such as androgenetic alopecia), its role in true hair follicle regeneration remains to be explored.

Future Directions and Conclusion

WAY-316606 represents a targeted and promising therapeutic strategy for the treatment of common hair loss disorders. Its specific mechanism of action, the inhibition of the Wnt antagonist sFRP1, allows for the enhancement of the pro-growth Wnt/β-catenin signaling pathway within the hair follicle. The ex vivo data clearly demonstrate its ability to promote hair shaft elongation and maintain the anagen phase in human hair follicles.

Future research should focus on several key areas:

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy and safety of topical WAY-316606 for promoting hair growth.

-

Hair Follicle Neogenesis: Investigating whether WAY-316606, alone or in combination with other factors, can induce de novo hair follicle formation in wound-healing or other regenerative models.

-

Clinical Trials: Ultimately, well-designed clinical trials in human subjects are required to determine the therapeutic potential of WAY-316606 for treating hair loss.

References

- 1. promocell.com [promocell.com]

- 2. belgraviacentre.com [belgraviacentre.com]

- 3. hairguard.com [hairguard.com]

- 4. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 5. hairlosscure2020.com [hairlosscure2020.com]

- 6. newatlas.com [newatlas.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. baumanmedical.com [baumanmedical.com]

- 11. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | Semantic Scholar [semanticscholar.org]

- 13. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 14. Isolation and Establishment of Hair Follicle Dermal Papilla Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

Investigating the pharmacology of WAY 316606

An In-depth Technical Guide to the Pharmacology of WAY-316606

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway.[1][2][3] Originally investigated as an anabolic agent for osteoporosis due to its ability to promote bone formation, WAY-316606 has garnered significant attention for its potential as a novel treatment for hair loss disorders.[4][5] This document provides a comprehensive overview of the pharmacology of WAY-316606, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing the associated biological pathways and workflows.

Mechanism of Action: Targeting the Wnt/β-Catenin Pathway

The canonical Wnt/β-catenin signaling pathway is crucial for regulating a multitude of cellular processes, including cell proliferation, differentiation, and fate, particularly in embryogenesis and adult tissue homeostasis. In the context of WAY-316606's therapeutic targets, this pathway is integral to both bone formation by osteoblasts and the regulation of the hair follicle growth cycle.[2][6]

Secreted Frizzled-Related Protein 1 (sFRP-1) is a natural antagonist of this pathway. It functions by binding directly to Wnt ligands, preventing them from interacting with their Frizzled (Fzd) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors on the cell surface.[7] This inhibition leads to the degradation of the key intracellular signal transducer, β-catenin.

WAY-316606 exerts its pharmacological effect by binding to sFRP-1 with high affinity, thereby preventing sFRP-1 from sequestering Wnt ligands.[4] This action effectively "releases the brakes" on Wnt signaling. The liberated Wnt can then bind to its receptor complex, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of target genes like AXIN2 and LEF1 that promote processes such as hair shaft production and bone formation.[8]

Quantitative Pharmacological Data

WAY-316606 has been characterized through various binding and cell-based assays to determine its potency and selectivity. The key quantitative metrics are summarized below.

| Parameter | Target/Assay | Value | Reference(s) |

| Binding Affinity (Kd) | sFRP-1 | 0.08 µM | [1][2][3][7][9] |

| sFRP-2 | 1 µM | [1][2][7][9] | |

| Inhibitory Concentration (IC50) | sFRP-1 (Fluorescence Polarization) | 0.5 µM | [1][2][7][9] |

| Efficacy (EC50) | Wnt/β-catenin Signaling (U2-OS Cells) | 0.65 µM | [1][2][3][7] |

| Bone Formation (Murine Calvarial Assay) | ~1 nM | [1][2][7] |

Summary of Preclinical Studies

In Vitro & Ex Vivo Findings

The primary therapeutic potential of WAY-316606 for hair loss was established through ex vivo studies using human scalp hair follicles.

-

Hair Growth Promotion: Treatment with WAY-316606 significantly increased hair shaft elongation in cultured human hair follicles, with effects observed as early as two days.[8] This demonstrates a direct stimulatory effect on the anagen (growth) phase of the hair cycle.[6]

-

Keratin Production: The compound was shown to up-regulate the protein expression of K85, a key hair shaft keratin, indicating an enhancement of the structural components of the hair fiber.[8]

-

Wnt Pathway Activation: In human hair follicles, WAY-316606 significantly increased the transcription of Wnt target genes AXIN2 and LEF1, confirming its mechanism of action within the target tissue.[8]

-

Bone Formation: In neonatal murine calvarial organ cultures, WAY-316606 dose-dependently increased total bone area by up to 60%, highlighting its potent anabolic effect on bone.[1][2][7]

In Vivo Findings

In vivo studies in animal models provided initial pharmacokinetic data.

-

Pharmacokinetics: In female Sprague-Dawley rats, WAY-316606 exhibited high plasma clearance (77 mL/min/kg) following a 2 mg/kg intravenous dose.[1][2][7] This rapid clearance limited its potential as a systemic, orally administered agent for osteoporosis.[9]

-

Metabolic Stability: The compound showed good stability in both rat and human liver microsomes (half-life > 60 minutes) and exhibited only moderate to low inhibition of key cytochrome P450 enzymes (3A4, 2D6, 2C9), suggesting a relatively low potential for drug-drug interactions.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments performed to characterize WAY-316606.

Ex Vivo Human Hair Follicle Culture

This protocol is central to demonstrating the hair growth-promoting effects of WAY-316606.

-

Source: Scalp skin samples are obtained from patients undergoing hair transplant surgery.

-

Isolation: Anagen-phase hair follicles (HFs) are micro-dissected from the subcutaneous fat.

-

Culture: Isolated HFs are maintained individually in 24-well plates containing serum-free HF culture medium.

-

Treatment: HFs are treated with WAY-316606 (e.g., at a working concentration of 2 µM, prepared from a 10 mM DMSO stock) or a vehicle control (e.g., 0.02% DMSO).[8]

-

Analysis:

-

Hair Shaft Elongation: The length of the hair shaft is measured daily for up to 6 days using a calibrated imaging system.[8]

-

Gene Expression (qRT-PCR): HFs are harvested after 24 hours of treatment, and RNA is extracted to quantify the expression of Wnt target genes like AXIN2 and LEF1.[8]

-

Protein Expression (Immunofluorescence): After 48 hours, HFs are fixed, sectioned, and stained with antibodies against proteins of interest (e.g., K85, nuclear β-catenin) for quantitative analysis.[8]

-

sFRP-1 Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of WAY-316606 to its target protein.

-

Reagents: Purified human sFRP-1 protein, a fluorescent probe compound known to bind sFRP-1, and WAY-316606.

-

Principle: A small fluorescent probe tumbling freely in solution has low polarization. When bound to the much larger sFRP-1 protein, its tumbling slows, and polarization increases.

-

Procedure:

-

sFRP-1 and the fluorescent probe are incubated together to form a complex with high fluorescence polarization.

-

Increasing concentrations of WAY-316606 are added.

-

WAY-316606 competes with the probe for binding to sFRP-1. As it displaces the probe, the polarization of the solution decreases.

-

-

Endpoint: The concentration of WAY-316606 that causes a 50% reduction in the probe's binding (a 50% decrease in polarization) is determined as the IC50 value.[1][2]

Conclusion

WAY-316606 is a potent and specific small molecule inhibitor of sFRP-1. Its mechanism of action, the targeted activation of the canonical Wnt/β-catenin pathway, is well-characterized. Preclinical data robustly supports its ability to stimulate bone formation and, most notably, to promote human hair growth ex vivo by prolonging the anagen phase and increasing keratin production. While its pharmacokinetic profile presented challenges for development as a systemic treatment for osteoporosis, its demonstrated efficacy in isolated human hair follicles makes it a highly promising candidate for topical application in the treatment of hair loss disorders like androgenetic alopecia. Further clinical trials are necessary to establish its safety and efficacy in human subjects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. WAY 316606 | CAS:915759-45-4 | sFRP-1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. apexbt.com [apexbt.com]

- 4. WAY-316606 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. newatlas.com [newatlas.com]

- 6. hairguard.com [hairguard.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

WAY-316606: A Technical Guide to its Application in Bone Regeneration Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WAY-316606, a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), and its application in the field of bone regeneration. This document consolidates key quantitative data, details established experimental protocols, and visualizes the underlying molecular pathways to support further research and development.

Core Mechanism of Action

WAY-316606 promotes bone formation by antagonizing sFRP-1, a natural inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] sFRP-1 functions by binding to Wnt ligands, preventing them from interacting with their Frizzled (Fzd) receptors and LRP5/6 co-receptors.[3][4] By inhibiting sFRP-1, WAY-316606 effectively "releases the brakes" on Wnt signaling. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for osteoblast differentiation, function, and survival.[4][][6] The stimulation of this pathway not only promotes the differentiation of mesenchymal stem cells into osteoblasts but also inhibits their conversion into adipocytes.[3]

dot

References

- 1. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hairguard.com [hairguard.com]

- 3. Nanoparticle-mediated selective Sfrp-1 silencing enhances bone density in osteoporotic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of WAY-316606: A Technical Guide to its Interaction with sFRP-1 and Activation of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the canonical Wnt signaling pathway. By binding to sFRP-1, WAY-316606 prevents its interaction with Wnt ligands, thereby allowing for the activation of Wnt signaling. This pathway is crucial for a variety of cellular processes, including bone formation and hair follicle development. This technical guide provides an in-depth overview of the molecular target of WAY-316606, its mechanism of action, quantitative binding and functional data, and detailed protocols for key experimental assays used to characterize its activity.

Introduction: The Wnt Signaling Pathway and its Antagonist, sFRP-1

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development and adult tissue homeostasis. The canonical Wnt pathway is initiated by the binding of a Wnt protein to a Frizzled (Fz) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding event leads to the inhibition of a "destruction complex" that normally phosphorylates and targets the transcriptional co-activator β-catenin for degradation. The resulting accumulation of β-catenin in the cytoplasm allows for its translocation to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Secreted Frizzled-Related Protein 1 (sFRP-1) is a key negative regulator of this pathway. It contains a cysteine-rich domain (CRD) that is homologous to the Wnt-binding domain of Fz receptors. sFRP-1 acts as a soluble decoy receptor, binding directly to Wnt ligands and preventing them from interacting with their cell surface receptors, thereby inhibiting canonical Wnt signaling.

WAY-316606: A Potent Inhibitor of sFRP-1

WAY-316606 was identified as a selective inhibitor of sFRP-1, effectively functioning as an activator of the canonical Wnt/β-catenin signaling pathway.[1][2] By binding to sFRP-1, WAY-316606 competitively inhibits the binding of Wnt ligands to sFRP-1, thus freeing Wnt to activate its signaling cascade.[3] This mechanism of action has positioned WAY-316606 as a valuable research tool and a potential therapeutic agent for conditions associated with decreased Wnt signaling, such as osteoporosis and certain types of hair loss.[3][4][5]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of WAY-316606 with sFRP-1 and its functional consequences have been quantified in several key studies. The following tables summarize the available data.

| Binding Affinity of WAY-316606 to sFRPs | |

| Parameter | Value |

| Target | sFRP-1 |

| Kd | 0.08 µM[2][6] |

| IC50 (Fluorescence Polarization) | 0.5 µM[6] |

| Target | sFRP-2 |

| Kd | 1 µM[6] |

| Functional Activity of WAY-316606 | |

| Assay | Value |

| Wnt Signaling Activation (U2OS cells, luciferase reporter) | EC50 = 0.65 µM[2][6] |

| Wnt Signaling Activation (U2OS cells, luciferase reporter) | Activity at 0.75 µM (2-fold increase)[1] |

| Neonatal Murine Calvarial Bone Formation | EC50 ≈ 1 nM[6] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of WAY-316606 and a typical experimental workflow for its characterization.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of WAY-316606.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of WAY-316606 for sFRP-1 in a competitive format.

-

Principle: A fluorescently labeled probe that binds to sFRP-1 is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger sFRP-1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled WAY-316606 competes with the fluorescent probe for binding to sFRP-1, causing a decrease in fluorescence polarization in a concentration-dependent manner.

-

Materials:

-

Purified human sFRP-1 protein

-

Fluorescently labeled probe compound with known affinity for sFRP-1

-

WAY-316606

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well black microplates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare a serial dilution of WAY-316606 in assay buffer.

-

In a 384-well plate, add a constant concentration of purified sFRP-1 and the fluorescent probe to each well.

-

Add the serially diluted WAY-316606 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

The IC50 value is determined by plotting the decrease in fluorescence polarization as a function of the WAY-316606 concentration and fitting the data to a sigmoidal dose-response curve.

-

Wnt Signaling Luciferase Reporter Assay

This cell-based assay measures the ability of WAY-316606 to activate the canonical Wnt signaling pathway.

-

Principle: A reporter cell line (e.g., human osteosarcoma U2OS cells) is engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway by inhibiting sFRP-1 leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

-

Materials:

-

U2OS cells stably transfected with a TCF/LEF-luciferase reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

WAY-316606

-

Wnt3a conditioned medium (as a positive control)

-

sFRP-1 conditioned medium

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

-

Protocol:

-

Seed the U2OS reporter cells in a 96-well plate and allow them to adhere overnight.

-

The following day, replace the medium with a medium containing a constant concentration of sFRP-1.

-

Add serially diluted WAY-316606 or vehicle control to the wells. A set of wells with Wnt3a conditioned medium can be used as a positive control for pathway activation.

-

Incubate the cells for 16-18 hours at 37°C in a CO2 incubator.[1]

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

The EC50 value is determined by plotting the increase in luciferase activity as a function of the WAY-316606 concentration and fitting the data to a sigmoidal dose-response curve.

-

Neonatal Murine Calvarial Bone Formation Assay

This ex vivo assay assesses the effect of WAY-316606 on bone formation in a more physiologically relevant context.

-

Principle: Calvaria (skullcaps) from neonatal mice are cultured in vitro. These explants contain osteoblasts and their progenitors and will continue to form bone in culture. The effect of WAY-316606 on this process is quantified by measuring changes in bone area and other parameters.

-

Materials:

-

Neonatal mice (e.g., 3-5 days old)

-

Dissection tools

-

Culture medium (e.g., BGJb medium with 0.1% BSA)

-

WAY-316606

-

Fixative (e.g., 70% ethanol)

-

Stains for bone mineral (e.g., von Kossa) and collagen (e.g., Sirius Red)

-

Image analysis software

-

-

Protocol:

-

Euthanize neonatal mice and aseptically dissect the calvaria.

-

Culture each calvarium in a well of a 24-well plate with culture medium.

-

Add WAY-316606 at various concentrations or vehicle control to the culture medium.

-

Culture the calvaria for a period of 48 to 96 hours, changing the medium every 24-48 hours.

-

At the end of the culture period, fix the calvaria.

-

Stain the calvaria to visualize mineralized bone and collagen.

-

Capture images of the stained calvaria and quantify the total bone area and other relevant parameters using image analysis software.

-

The EC50 for bone formation is determined by plotting the increase in bone area as a function of WAY-316606 concentration.

-

Ex Vivo Human Hair Follicle Growth Assay

This assay evaluates the effect of WAY-316606 on the growth and maintenance of human hair follicles in culture.

-

Principle: Intact human hair follicles are microdissected from scalp skin and cultured individually. The elongation of the hair shaft over time is measured as an indicator of hair growth.

-

Materials:

-

Human scalp skin samples (e.g., from facelift or hair transplant surgery)

-

Microdissection tools

-

Williams E medium supplemented with insulin, hydrocortisone, and antibiotics

-

WAY-316606 (e.g., at a concentration of 2 µM)[1]

-

24-well plates

-

Inverted microscope with a calibrated eyepiece or imaging software

-

-

Protocol:

-

Microdissect individual anagen VI hair follicles from human scalp skin.

-

Place one hair follicle per well in a 24-well plate containing supplemented Williams E medium.

-

Add WAY-316606 or vehicle control to the culture medium.

-

Culture the hair follicles for a period of 6 to 8 days at 37°C in a CO2 incubator.

-

Measure the length of the hair shaft from the base of the hair bulb at the beginning of the culture and at regular intervals (e.g., every 2 days).

-

Calculate the hair shaft elongation over time.

-

At the end of the culture period, the hair follicles can be fixed and processed for immunohistochemical analysis of proliferation and apoptosis markers to further assess the hair cycle stage.

-

Conclusion

WAY-316606 is a well-characterized small molecule inhibitor of sFRP-1. Its ability to specifically bind to and inhibit this endogenous antagonist of the Wnt signaling pathway leads to a robust activation of canonical Wnt signaling. This has been demonstrated through a variety of in vitro and ex vivo assays, with quantitative data supporting its potency and efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of WAY-316606 and other modulators of the Wnt pathway in diverse areas of research and drug development.

References

- 1. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles | PLOS Biology [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. hairguard.com [hairguard.com]

- 6. apexbt.com [apexbt.com]

Preliminary Studies on the Cytotoxicity of WAY-316606: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway. By inhibiting sFRP-1, WAY-316606 effectively activates canonical Wnt/β-catenin signaling.[1] This mechanism has garnered significant interest for its therapeutic potential in conditions like androgenetic alopecia and osteoporosis. While the primary focus of existing research has been on its efficacy in promoting hair growth and bone formation, understanding its cytotoxic profile is paramount for further drug development. This guide provides a comprehensive overview of the currently available preliminary data on the cytotoxicity of WAY-316606.

It is critical to note that dedicated, comprehensive studies on the cytotoxicity of WAY-316606 across various cell lines are limited in the public domain. Much of the available information is inferred from studies focused on its therapeutic applications.

Quantitative Data on Cytotoxicity

Direct quantitative data on the cytotoxicity of WAY-316606, such as IC50 values, is scarce in the reviewed literature. The primary available data comes from studies on human hair follicles, which suggest a favorable safety profile in this specific context.

| Cell/Tissue Type | Assay | Concentration | Exposure Time | Observed Effect on Cell Viability/Apoptosis |

| Human Hair Follicles (ex vivo) | TUNEL Assay | Not specified | 6 days | No significant alteration in the apoptotic marker TUNEL was observed.[2] |

Experimental Protocols

The following is a detailed methodology from a key study that investigated the effect of WAY-316606 on apoptosis in human hair follicles.

Ex Vivo Human Hair Follicle Culture and Apoptosis Assessment

-

Objective: To determine the effect of WAY-316606 on apoptosis in organ-cultured human hair follicles.

-

Methodology:

-

Hair Follicle Isolation: Anagen scalp hair follicles were isolated from patient samples.

-

Organ Culture: Hair follicles were cultured ex vivo.

-

Treatment: Follicles were treated with WAY-316606 for 6 days. The specific concentration used in the apoptosis assay was not detailed in the primary publication.

-

Apoptosis Detection: Apoptosis was assessed using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This method detects DNA fragmentation, a hallmark of apoptosis.

-

Analysis: The number of TUNEL-positive cells was quantified to determine the extent of apoptosis.

-

-

Results: The study found no significant difference in the number of apoptotic cells between control and WAY-316606-treated hair follicles after 6 days of treatment.[2]

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway Activation by WAY-316606

WAY-316606 functions by inhibiting sFRP-1, which is a negative regulator of the Wnt signaling pathway. This inhibition leads to the activation of the canonical Wnt/β-catenin pathway.

References

Methodological & Application

WAY-316606: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-316606 is a small molecule inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1), an endogenous antagonist of the Wnt signaling pathway. By inhibiting sFRP-1, WAY-316606 effectively activates the canonical Wnt/β-catenin signaling cascade. This pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and tissue homeostasis. Dysregulation of Wnt signaling is implicated in various diseases, making WAY-316606 a valuable tool for in vitro research in areas such as hair growth, bone formation, and cancer. These application notes provide an overview of in vitro studies and detailed protocols for key experiments involving WAY-316606.

Data Presentation

The following tables summarize the quantitative data from in vitro and ex vivo studies investigating the activity of WAY-316606.

Table 1: In Vitro Activity of WAY-316606

| Parameter | Description | Cell Line / System | Value | Reference |

| IC₅₀ | Half-maximal inhibitory concentration against sFRP-1. | Fluorescence Polarization Binding Assay | 0.5 µM | |

| EC₅₀ | Half-maximal effective concentration for Wnt signaling activation. | U2OS Human Osteosarcoma Cells (Luciferase Reporter Assay) | 0.65 µM | |

| Kd | Dissociation constant for sFRP-1. | Not specified | 0.08 µM | |

| Kd | Dissociation constant for sFRP-2. | Not specified | 1 µM |

Table 2: Ex Vivo Activity of WAY-316606

| Parameter | Description | System | Value | Reference |

| EC₅₀ | Half-maximal effective concentration for increasing total bone area. | Neonatal Murine Calvarial Organ Culture | ~1 nM | |

| Hair Shaft Elongation | Significant increase in hair shaft production. | Human Hair Follicle Organ Culture | Observed as early as 2 days | |

| Keratin 85 Expression | Upregulation of hair shaft keratin K85 protein expression. | Human Hair Follicle Organ Culture | Significant increase after 48 hours |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of WAY-316606 and a general workflow for in vitro experiments.

Experimental Protocols

Preparation of WAY-316606 Solutions

1. Stock Solution (10 mM in DMSO):

-

Weigh 10 mg of WAY-316606 powder.

-

Dissolve in 2229.8 µL of dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution.

-

Aliquot and store at -20°C for long-term use.

2. Working Solution for Cell Culture (e.g., 2 µM):

-

Dilute the 10 mM stock solution in the appropriate serum-free cell culture medium. For a 2 µM working solution, a 1:5000 dilution is required (e.g., 2 µL of 10 mM stock in 10 mL of medium).

-

Prepare fresh working solutions for each experiment.

3. In Vivo Formulation (for ex vivo organ culture):

-

For a 1 mL working solution, add 50 µL of a 90 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

This solution should be used immediately.

Wnt/β-catenin Luciferase Reporter Assay in U2OS Cells

This assay quantifies the activation of the Wnt/β-catenin signaling pathway by measuring the activity of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

-

U2OS (human osteosarcoma) cell line

-

TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

Control vector with a constitutively expressed Renilla luciferase for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed U2OS cells in a 96-well white-walled plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh serum-free medium containing various concentrations of WAY-316606 or vehicle control (DMSO).

-

Incubate for an additional 16-18 hours.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the luciferase assay reagent (for Firefly luciferase) and measure the luminescence.

-

Add the Stop & Glo® reagent (for Renilla luciferase) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of WAY-316606 to determine the EC₅₀ value.

-

Fluorescence Polarization (FP) Binding Assay for sFRP-1 Inhibition

This competitive binding assay measures the ability of WAY-316606 to displace a fluorescently labeled tracer from purified sFRP-1 protein.

Materials:

-

Purified human sFRP-1 protein

-

Fluorescently labeled tracer that binds to sFRP-1

-

WAY-316606

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-